Givinostat ([6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl] carbamate) is a synthetic, orally bioavailable, hydroxamic-acid-derived compound. [] It acts as a potent inhibitor of histone deacetylases (HDACs), specifically targeting Class I and II HDACs. [, ]
Givinostat plays a significant role in scientific research, particularly in the investigation of epigenetic modifications and their impact on cellular processes. Its ability to inhibit HDACs makes it a valuable tool for studying the role of histone acetylation in gene expression, cell proliferation, differentiation, and apoptosis. []
Givinostat, also known as ITF2357, is a histone deacetylase inhibitor that has garnered attention for its potential therapeutic applications in various diseases, including cancer and fibrosis. This compound functions by modulating the acetylation status of histones and non-histone proteins, thereby influencing gene expression and cellular processes. Givinostat is currently being investigated in clinical trials for conditions such as Duchenne muscular dystrophy and certain malignancies.
Givinostat was developed by Italfarmaco S.p.A. and has been the subject of numerous studies due to its ability to alter cellular signaling pathways involved in proliferation, apoptosis, and inflammation. The compound's efficacy and safety are being evaluated through various research initiatives, including phase I and II clinical trials.
Givinostat belongs to the class of compounds known as histone deacetylase inhibitors. These agents are recognized for their role in epigenetic regulation, which can lead to altered gene expression profiles in treated cells.
Givinostat can be synthesized through several methods, with one notable approach involving the reaction of specific starting materials under controlled conditions. The synthesis typically includes:
The synthesis process is meticulously monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of Givinostat.
The molecular structure of Givinostat can be represented by its chemical formula, CHNO, indicating it contains 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Givinostat undergoes various chemical reactions that are essential for its mechanism of action:
These reactions can be studied using techniques like mass spectrometry or Western blotting to assess changes in protein acetylation levels.
The primary mechanism of action for Givinostat involves the inhibition of histone deacetylases, which leads to:
Givinostat exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems.
Givinostat has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: